REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15](/[CH:17]=[CH:18]/[C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[CH:20]=2)=O)=[CH:11][CH:10]=1)([O-])=O.[H][H]>C(O)(=O)C.[Pd]>[CH3:25][C:21]1[CH:20]=[C:19]([CH2:18][CH2:17][CH2:15][C:12]2[CH:11]=[CH:10][C:9]([NH2:6])=[CH:14][CH:13]=2)[CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)\C=C\C1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with 1 l of ice water, 200 ml of 50% strength sodium hydroxide solution and 800 ml of methyl tert-butyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After about 30 l of hydrogen has been absorbed
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 50°-70° C.
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered under suction over kieselguhr
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with 3 times 250 ml of methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed once with 250 ml of water and once with 250 ml of saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated down under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)CCCC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |